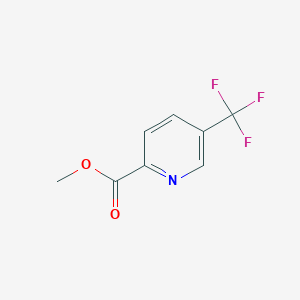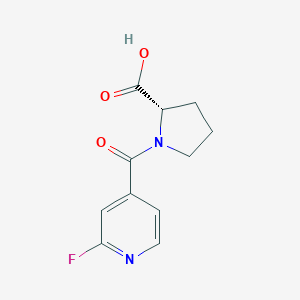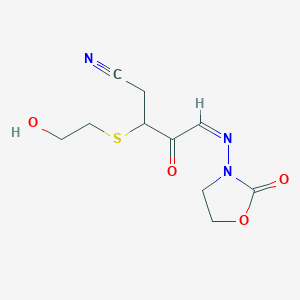
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a chemical compound with a complex structure. It is also known as thio-oxazolidinone compound and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, which make it an important compound for research in various fields.
Mécanisme D'action
The mechanism of action of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of bacterial and fungal cell walls. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has several biochemical and physiological effects. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile in lab experiments include its antimicrobial, antifungal, antiviral, and anticancer properties, which make it an important compound for research in various fields. The limitations of using this compound in lab experiments include its complex structure and the difficulty in synthesizing it.
Orientations Futures
There are several future directions for research on 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile. One direction is to further investigate its mechanisms of action in order to better understand how it works. Another direction is to develop new drugs based on this compound for the treatment of infectious diseases and cancer. Additionally, further research could be conducted on the synthesis of this compound in order to develop more efficient methods.
Méthodes De Synthèse
The synthesis of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a complex process that involves several steps. The first step involves the reaction of 2-chloroethyl ethyl sulfide with potassium thioacetate to form 2-(ethylthio)ethanol. The second step involves the reaction of 2-(ethylthio)ethanol with phosgene to form 2-(chloroformyl)ethyl ethyl sulfide. The third step involves the reaction of 2-(chloroformyl)ethyl ethyl sulfide with 2-oxo-3-oxazolidinecarboxylic acid to form 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone. The final step involves the reaction of 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone with sodium azide to form 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile.
Applications De Recherche Scientifique
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has been widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Propriétés
Numéro CAS |
113411-11-3 |
|---|---|
Nom du produit |
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile |
Formule moléculaire |
C10H13N3O4S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
(5Z)-3-(2-hydroxyethylsulfanyl)-4-oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile |
InChI |
InChI=1S/C10H13N3O4S/c11-2-1-9(18-6-4-14)8(15)7-12-13-3-5-17-10(13)16/h7,9,14H,1,3-6H2/b12-7- |
Clé InChI |
MBSMKAWUFQXZME-GHXNOFRVSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C\C(=O)C(CC#N)SCCO |
SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
SMILES canonique |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
Synonymes |
3-(4-cyano-3-beta-hydroxyethylmercapto-2-oxobutylideneamino)-2-oxazolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



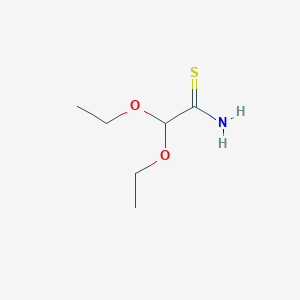
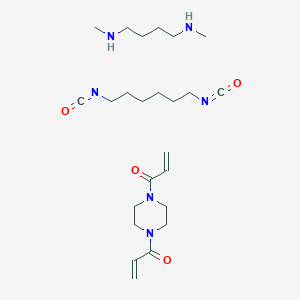
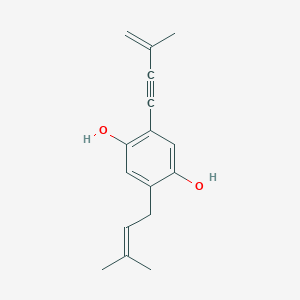
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
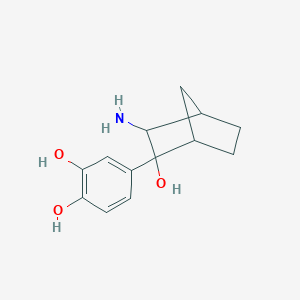
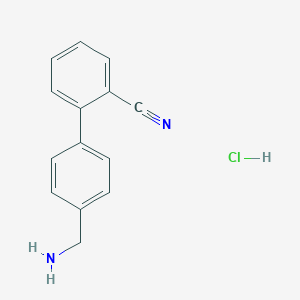
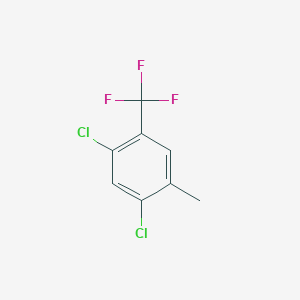

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
